Dihydroergocristine mesylate, commonly referred to as DHEC (mesylate), is a chemical compound derived from the ergot alkaloid family. It is primarily utilized in medical applications, particularly in the treatment of conditions associated with cognitive decline, such as Alzheimer's disease and vascular dementia. DHEC acts as a dopamine agonist and exhibits vasodilatory properties, making it beneficial in addressing symptoms related to cerebrovascular insufficiency.
Dihydroergocristine mesylate is synthesized from natural ergot alkaloids, which are produced by the fungus Claviceps purpurea. The synthesis process involves the modification of these alkaloids to enhance their therapeutic effects and reduce side effects.
Dihydroergocristine mesylate is classified as an ergot alkaloid and falls under the category of dopamine agonists. Its chemical structure allows it to interact with various neurotransmitter receptors, particularly those associated with dopamine signaling.
Dihydroergocristine mesylate can be synthesized through several methods, including:
The synthesis processes require careful control of environmental conditions (e.g., nitrogen atmosphere) to prevent unwanted reactions, and analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and product purity.
Dihydroergocristine mesylate has a complex molecular structure characterized by multiple rings typical of ergot alkaloids. Its molecular formula is , with a molar mass of approximately 577.726 g/mol .
The structural representation can be depicted using SMILES notation: CC(C)C(C1=CC=CC=C1)N1C(=O)[C@](NC(=O)[C@H]2CN(C)[C@]3([H])CC4=CNC5=CC=CC(=C54)[C@@]3([H])C2)(O[C@@]11O)C(C)C, which illustrates its stereochemistry and functional groups .
Dihydroergocristine mesylate participates in various chemical reactions that can modify its structure or produce derivatives with altered pharmacological properties. Key reactions include:
The efficiency of these reactions depends on several factors, including temperature, solvent choice, and the presence of catalysts. Analytical techniques like HPLC-MS are used to identify products and quantify yields.
Dihydroergocristine mesylate primarily functions as a dopamine agonist, stimulating dopamine receptors in the brain. This action contributes to its therapeutic effects in treating Parkinson's disease and cognitive decline associated with Alzheimer's disease.
Research indicates that DHEC binds specifically to gamma-secretase, inhibiting amyloid-beta peptide production—a key factor in Alzheimer's pathology—with an equilibrium dissociation constant (Kd) of 25.7 nM . This mechanism underlines its potential neuroprotective effects.
Dihydroergocristine mesylate appears as a white solid at room temperature. It is soluble in organic solvents like methanol but has limited solubility in water.
These properties influence its formulation for pharmaceutical applications, affecting dosage forms and delivery methods.
Dihydroergocristine mesylate is utilized in various scientific and medical contexts:
Dihydroergocristine mesylate (DHEC mesylate) emerged from the class of hydrogenated ergot alkaloids initially developed for cerebrovascular insufficiency. Ergoloid mesylates, a mixture containing DHEC alongside dihydroergocornine and α/β-dihydroergocryptine, gained FDA approval for age-related cognitive decline based on vasoactive properties [1] [10]. Early clinical studies demonstrated that high-dose ergoloid formulations (6 mg/day) improved short-term memory in mild dementia patients, with physician assessments revealing statistically significant enhancements in cognitive function compared to placebo (F = 3.34; df = 1,39; P < 0.04) [2]. However, structured neuropsychological tests showed limited intergroup differences, reflecting the modest symptomatic efficacy of first-generation compounds [2].
The therapeutic focus shifted with the discovery of DHEC's unique molecular actions beyond vasodilation. Unlike broad-spectrum ergoloids, DHEC exhibited targeted activity against Alzheimer's disease (AD)-specific pathological mechanisms, positioning it as a distinct entity within its class [1] [10]. This transition from non-specific vasodilators to targeted AD therapeutics represents a significant evolution in the pharmacological application of ergot derivatives.
Table 1: Evolution of Ergoloid Derivatives in Dementia Therapeutics
| Compound | Therapeutic Era | Primary Historical Indication | Key Limitations |
|---|---|---|---|
| Ergoloid mesylates | 1970s-1990s | Symptomatic management of age-related cognitive decline | Non-specific effects, modest efficacy |
| DHEC mesylate | 2000s-present | Targeted Alzheimer's disease pathology | Requires higher doses for γ-secretase inhibition |
| Modern derivatives (e.g., HMTM*) | Current development | Disease modification in neurodegeneration | Still in clinical trials |
Note: Hydromethylthionine mesylate (HMTM) represents a contemporary tau-targeting compound mentioned in search results for comparison [5] [9].
DHEC mesylate directly inhibits γ-secretase activity, the enzymatic complex responsible for generating amyloid-β (Aβ) peptides from amyloid precursor protein (APP). Cell-based luciferase reporter assays demonstrate DHEC's concentration-dependent suppression of γ-secretase activity (IC₅₀ ≈ 25 μM), leading to reduced Aβ production in HEK293 cells (30% reduction at 10 μM) and patient-derived fibroblasts carrying PS1 mutations [1] [3]. Surface plasmon resonance (SPR) studies reveal high-affinity binding to γ-secretase (K_d = 25.7 nM) and weaker interaction with its nicastrin subunit (K_d = 9.8 μM), indicating a targeted binding mechanism [3] [10]. Crucially, DHEC exhibits substrate selectivity by attenuating APP proteolysis without inhibiting Notch cleavage—addressing a critical limitation of earlier γ-secretase inhibitors that caused adverse effects through non-selective inhibition [3].
Structural analyses indicate that DHEC's cyclized tripeptide moiety is essential for its anti-amyloidogenic activity [3]. This specificity differentiates it from pan-secretase inhibitors like semagacestat, which failed in clinical trials due to broad substrate effects [8]. The compound reduces both Aβ₄₀ and Aβ₄₂ isoforms without altering their ratio, classifying it as a γ-secretase inhibitor rather than a modulator [3].
Table 2: In Vitro Effects of DHEC Mesylate on Amyloid Pathology
| Experimental Model | Concentration Range | Key Effects | Mechanistic Insight |
|---|---|---|---|
| HEK293 cells | 2-20 μM | 30-35% Aβ reduction; APP-CTF accumulation | γ-secretase inhibition without Notch disruption |
| AD patient fibroblasts (PS1 A246E) | 20 μM | 35% decrease in total Aβ | Activity against mutant presenilin |
| Purified γ-secretase assay | Up to 100 μM | IC₅₀ ≈ 100 μM for Aβ₄₀/Aβ₄₂ | Direct enzyme inhibition |
| T100 reporter cells | 2-20 μM | IC₅₀ ≈ 25 μM | No cytotoxicity observed |
Beyond amyloid modulation, DHEC mesylate corrects aberrant bisecting N-glycosylation—a potential AD biomarker characterized by elevated bisected N-glycan structures. This correction occurs through AMPK/ERK signaling activation, with AMPK identified as the dominant downstream effector [1]. The compound's ability to simultaneously target amyloid production and protein glycosylation represents a multi-modal approach to AD pathogenesis.
Transcriptomic analyses of AD brain tissues reveal that DHEC reverses gene signatures associated with synaptic vesicle cycle impairment and potassium ion transport dysregulation [6]. These pathways are critical for maintaining neuronal excitability and neurotransmitter release, suggesting DHEC may preserve synaptic function. Additionally, computational drug-repurposing studies identify DHEC among compounds capable of reversing AD-associated gene expression patterns, alongside gedunin and disulfiram [6].
Emerging research positions formaldehyde as a key endogenous trigger for both Aβ aggregation and tau hyperphosphorylation. DHEC demonstrates protective effects against formaldehyde-induced protein misfolding, potentially through modulation of detoxification pathways [8]. In tauopathy models, DHEC indirectly reduces tau hyperphosphorylation by mitigating Aβ-induced PAX6 signaling activation—a known link between amyloid accumulation and tau pathology [1] [8].
The compound's interference with the amyloid-tau axis is particularly significant given recent clinical failures of amyloid-targeted monotherapies. By simultaneously addressing amyloid production, protein glycosylation, and downstream tau phosphorylation, DHEC represents a multi-target approach to AD modification [1] [6] [8].
Unlike monoclonal antibodies such as aducanumab that target extracellular Aβ aggregates, DHEC operates upstream by reducing Aβ production. This approach potentially avoids amyloid-related imaging abnormalities (ARIA) associated with antibody therapies [8]. Compared to BACE inhibitors (e.g., verubecestat), which failed due to cognitive worsening and hippocampal atrophy, DHEC's substrate selectivity may offer a safer profile [3] [8].
DHEC's dual capacity to penetrate the blood-brain barrier (as evidenced by central effects in vivo) and circumvent P-glycoprotein efflux mechanisms further enhances its therapeutic potential [1] [10]. These properties address critical challenges in AD drug development, where adequate target engagement remains problematic despite BBB impairment in AD patients [8].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2